N-{2-[3-({[(2,3-Dihydro-1,4-benzodioxin-6-YL)carbamoyl]methyl}sulfanyl)-1H-indol-1-YL]ethyl}-2-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[3-({[(2,3-Dihydro-1,4-benzodioxin-6-YL)carbamoyl]methyl}sulfanyl)-1H-indol-1-YL]ethyl}-2-methoxybenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound contains multiple functional groups, including a benzodioxin ring, an indole moiety, and a methoxybenzamide group, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[3-({[(2,3-Dihydro-1,4-benzodioxin-6-YL)carbamoyl]methyl}sulfanyl)-1H-indol-1-YL]ethyl}-2-methoxybenzamide typically involves multi-step organic reactions. One common approach starts with the preparation of 2,3-dihydro-1,4-benzodioxin-6-amine, which is then reacted with various reagents to introduce the carbamoyl and sulfanyl groups. The final step involves the coupling of the indole moiety with the methoxybenzamide group under specific conditions, such as the use of N,N-dimethylformamide (DMF) as a solvent and lithium hydride (LiH) as a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-{2-[3-({[(2,3-Dihydro-1,4-benzodioxin-6-YL)carbamoyl]methyl}sulfanyl)-1H-indol-1-YL]ethyl}-2-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions, such as catalytic hydrogenation, can be employed to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like palladium on carbon (Pd/C), and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups, into the molecule.
Scientific Research Applications
N-{2-[3-({[(2,3-Dihydro-1,4-benzodioxin-6-YL)carbamoyl]methyl}sulfanyl)-1H-indol-1-YL]ethyl}-2-methoxybenzamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions due to its ability to bind to specific proteins or enzymes.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-{2-[3-({[(2,3-Dihydro-1,4-benzodioxin-6-YL)carbamoyl]methyl}sulfanyl)-1H-indol-1-YL]ethyl}-2-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit cholinesterase enzymes, which are involved in the breakdown of neurotransmitters, thereby enhancing cognitive function . The exact pathways and molecular interactions depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide: This compound shares the benzodioxin ring but has different substituents, leading to distinct chemical and biological properties.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer a wide range of chemical reactivity and biological activity. This makes it a versatile compound for various scientific and industrial applications.
Properties
Molecular Formula |
C28H27N3O5S |
---|---|
Molecular Weight |
517.6 g/mol |
IUPAC Name |
N-[2-[3-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2-methoxybenzamide |
InChI |
InChI=1S/C28H27N3O5S/c1-34-23-9-5-3-7-21(23)28(33)29-12-13-31-17-26(20-6-2-4-8-22(20)31)37-18-27(32)30-19-10-11-24-25(16-19)36-15-14-35-24/h2-11,16-17H,12-15,18H2,1H3,(H,29,33)(H,30,32) |
InChI Key |
BJBJJEUDUAXKRQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)NC4=CC5=C(C=C4)OCCO5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.